molecular formula C12H13NO2 B6270928 methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate CAS No. 2763756-51-8

methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate

Cat. No.: B6270928
CAS No.: 2763756-51-8
M. Wt: 203.2
InChI Key:
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Description

Methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate is a synthetic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed intramolecular oxidative coupling of anilines that are functionalized with electron-withdrawing and electron-donating groups . This method is efficient and provides high regioselectivity and yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency of the reaction, reducing reaction times and improving overall yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of viral replication or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate is unique due to its cyclobuta[b]indole core, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.

Properties

CAS No.

2763756-51-8

Molecular Formula

C12H13NO2

Molecular Weight

203.2

Purity

95

Origin of Product

United States

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